molecular formula C24H26N2O3 B286578 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

カタログ番号 B286578
分子量: 390.5 g/mol
InChIキー: AWIMMPMZTLQNIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the modulation of pain, anxiety, and stress responses.

作用機序

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and stress responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide binds to the NOP receptor and blocks the activity of the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce nociceptive responses and to increase pain thresholds. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has several advantages for lab experiments, including its selectivity for the NOP receptor and its favorable pharmacokinetic profile. However, there are also limitations to the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in lab experiments. One limitation is the lack of human clinical data, which limits the translation of preclinical findings to clinical applications. In addition, the potency and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide may vary depending on the experimental conditions, such as the animal model used and the route of administration.

将来の方向性

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide. One direction is the further characterization of the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, including its selectivity for the NOP receptor and its effects on downstream signaling pathways. Another direction is the investigation of the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in human clinical trials, particularly in the areas of pain management, anxiety, and stress-related disorders. Finally, the development of more potent and selective NOP receptor antagonists may provide new opportunities for the treatment of these conditions.

合成法

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis involves the use of various reagents and solvents, including butyl lithium, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques, including column chromatography and recrystallization.

科学的研究の応用

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. Preclinical studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has analgesic effects in animal models of acute and chronic pain. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses.

特性

分子式

C24H26N2O3

分子量

390.5 g/mol

IUPAC名

4-(1,3-dioxoisoindol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide

InChI

InChI=1S/C24H26N2O3/c1-16(18-13-12-17-7-2-3-8-19(17)15-18)25-22(27)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h4-5,9-10,12-13,15-16H,2-3,6-8,11,14H2,1H3,(H,25,27)

InChIキー

AWIMMPMZTLQNIH-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

正規SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。